3-(3,5-Dichloroanilino)-2-methoxy-3-oxopropanoic acid
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Overview
Description
3-(3,5-Dichloroanilino)-2-methoxy-3-oxopropanoic acid is an organic compound that features a dichloroaniline moiety attached to a methoxy-oxopropanoic acid structure
Mechanism of Action
Target of Action
It is known that 3,5-dichloroaniline, a related compound, is used in the production of dyes and herbicides
Mode of Action
The mode of action of 3-(3,5-Dichloroanilino)-2-methoxy-3-oxopropanoic acid is currently unknown. As a derivative of 3,5-dichloroaniline, it may share some of the same interactions with its targets . More research is required to elucidate the specific interactions and resulting changes caused by this compound.
Biochemical Pathways
Studies have shown that 3,5-dichloroaniline, a metabolite of certain pesticides, can have significant effects on soil microorganisms and their associated biochemical pathways . Further investigation is needed to determine the specific pathways affected by this compound.
Result of Action
The molecular and cellular effects of this compound are currently unknown. Related compounds such as 3,5-dichloroaniline have been shown to have nephrotoxic effects
Action Environment
The environment can significantly influence the action, efficacy, and stability of a compound. For instance, the presence of certain microorganisms in the soil can affect the degradation and toxicity of 3,5-dichloroaniline . Similarly, the action of this compound may also be influenced by environmental factors.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Dichloroanilino)-2-methoxy-3-oxopropanoic acid typically involves the following steps:
Starting Material: The synthesis begins with 3,5-dichloroaniline, which is prepared by hydrogenation of 3,5-dichloronitrobenzene.
Formation of Intermediate: The 3,5-dichloroaniline is then reacted with 2-methoxy-3-oxopropanoic acid under controlled conditions to form the desired compound. .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as chlorination, rectification, and separation to obtain the intermediate compounds, followed by oxidation and hydrogenation reactions .
Chemical Reactions Analysis
Types of Reactions
3-(3,5-Dichloroanilino)-2-methoxy-3-oxopropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be carried out using hydrogenation techniques.
Substitution: The dichloroaniline moiety allows for substitution reactions, where chlorine atoms can be replaced with other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas in the presence of a catalyst like palladium on carbon is often used.
Substitution: Reagents such as sodium hydroxide or other bases can facilitate substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield amines .
Scientific Research Applications
3-(3,5-Dichloroanilino)-2-methoxy-3-oxopropanoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pesticides, and other industrial chemicals
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dichloroaniline
- 2,4-Dichloroaniline
- 2,5-Dichloroaniline
- 2,6-Dichloroaniline
- 3,4-Dichloroaniline
Uniqueness
3-(3,5-Dichloroanilino)-2-methoxy-3-oxopropanoic acid is unique due to its specific structure, which combines a dichloroaniline moiety with a methoxy-oxopropanoic acid group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
IUPAC Name |
3-(3,5-dichloroanilino)-2-methoxy-3-oxopropanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl2NO4/c1-17-8(10(15)16)9(14)13-7-3-5(11)2-6(12)4-7/h2-4,8H,1H3,(H,13,14)(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXQCWXBYAJLHJW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C(=O)NC1=CC(=CC(=C1)Cl)Cl)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl2NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
145592-20-7 |
Source
|
Record name | 2-[(3,5-dichlorophenyl)carbamoyl]-2-methoxyacetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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